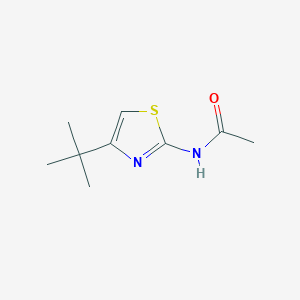

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” is a chemical compound. It has a linear formula of C14H16N2OS and a molecular weight of 260.36 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The synthesis of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” involves several steps. In one study, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, some compounds showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be determined using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Aplicaciones Científicas De Investigación

Biological Evaluation of Thiazole Derivatives

Field

Pharmaceutical and Biological Research

Application

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Method of Application

The synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Results

The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Antibacterial Activity of Thiazole Derivatives

Field

Microbiology and Pharmaceutical Research

Application

Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .

Method of Application

These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

Results

Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Anticancer Drug Discovery

Field

Pharmaceutical and Oncology Research

Application

2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Method of Application

The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

Results

Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antioxidant and Antimicrobial Activities

Field

Pharmaceutical and Microbiology Research

Application

Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .

Method of Application

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .

Results

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .

Antitumor Activities

Application

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

Method of Application

The compounds were synthesized and their antitumor activities were evaluated against different human cancerous cell lines .

Results

Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Industrial and Agricultural Applications

Field

Industrial and Agricultural Chemistry

Application

Thiazoles are a basic scaffold found in many natural compounds and have been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Method of Application

The synthesis of thiazole-based compounds involves various chemical reactions, including C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .

Results

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs as well as in industrial and agricultural applications .

Direcciones Futuras

The future directions for “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” could involve further studies to fully understand its mechanism of action and potential applications. For instance, it could be investigated for its potential use as an antibacterial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its antitumor activities .

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOELJUVKGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)

![1-[4-(2-oxo-1(2H)-pyridinyl)butyl]-2(1H)-pyridinone](/img/structure/B372247.png)